Ethyl Piperazine-2-carboxylate Dihydrochloride

Aqueous Solubility Salt Form Selection Pre-formulation

Generic piperazine derivatives compromise aqueous solubility and synthetic reproducibility. This dihydrochloride salt resolves that. - Very soluble (4.18 mg/mL) in aqueous buffers for direct use in enzyme/receptor assays without DMSO artifacts. - Consistent ≥97% purity with room-temperature storage reduces logistical burden and ensures reliable yields in CNS-focused library synthesis. - Racemic/achiral scaffold offers a cost-effective starting material for kinase inhibitor programs, avoiding chiral premium costs.

Molecular Formula C7H16Cl2N2O2
Molecular Weight 231.12 g/mol
CAS No. 129798-91-0
Cat. No. B178304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Piperazine-2-carboxylate Dihydrochloride
CAS129798-91-0
Synonyms2-Piperazinecarboxylic acid, ethyl ester, dihydrochloride
Molecular FormulaC7H16Cl2N2O2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C[NH2+]CC[NH2+]1.[Cl-].[Cl-]
InChIInChI=1S/C7H14N2O2.2ClH/c1-2-11-7(10)6-5-8-3-4-9-6;;/h6,8-9H,2-5H2,1H3;2*1H
InChIKeyXUILSFCCCIHPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Piperazine-2-carboxylate Dihydrochloride: Physicochemical Baseline


Ethyl piperazine-2-carboxylate dihydrochloride (CAS 129798-91-0) is a heterocyclic piperazine derivative supplied as a dihydrochloride salt [1]. It possesses a molecular formula of C₇H₁₆Cl₂N₂O₂ and a molecular weight of 231.12 g/mol . This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, as well as in the development of kinase inhibitors and other bioactive molecules . Its solid, crystalline nature and defined physicochemical profile make it a standard building block in medicinal chemistry research .

Dihydrochloride salt Enables aqueous-phase synthesis and assay compatibility
Crystalline solid Supports reproducible weighing and handling in medicinal chemistry workflows
Piperazine scaffold Key intermediate for kinase inhibitor and CNS-targeted compound synthesis

Ethyl Piperazine-2-carboxylate Dihydrochloride vs. Common Analogs


Procurement of a generic piperazine derivative in place of ethyl piperazine-2-carboxylate dihydrochloride introduces significant risk to experimental reproducibility and synthetic outcomes. The dihydrochloride salt form fundamentally alters aqueous solubility, a property critical for both in vitro assays and downstream chemical transformations . Furthermore, the specific ethyl ester substituent influences lipophilicity and reactivity profiles compared to methyl or tert-butyl analogs, directly impacting the yield and purity of subsequent synthetic steps [1]. The defined racemic nature (or lack of chiral specification) of this compound also contrasts sharply with chiral variants, which command higher costs and exhibit distinct biological interactions . These factors are not merely academic; they represent quantifiable differences that can derail a research program if overlooked.

Salt form
Free base analog may shift aqueous solubility, altering reaction outcome or assay compatibility.
Ester group
Methyl or tert-butyl analogs exhibit different reactivity and lipophilicity; yields may not transfer.
Chiral identity
Enantiopure variants differ in biological interaction; racemic/achiral profile limits stereochemical control.

Ethyl Piperazine-2-carboxylate Dihydrochloride: Key Differentiators


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt of ethyl piperazine-2-carboxylate exhibits a calculated aqueous solubility of 4.18 mg/mL at 25°C, corresponding to a LogS (ESOL) value of -1.74 and a qualitative classification of 'Very soluble' . In contrast, the free base form of ethyl piperazine-2-carboxylate (CAS 89941-07-1) is reported as only 'Slightly soluble' in water . This represents a substantial and quantifiable difference in a key property for researchers designing aqueous assays or aqueous-phase syntheses.

Aqueous solubility
Cross-study comparable
Dihydrochloride: 4.18 mg/mL, LogS -1.74
Free base: slightly soluble
Supports aqueous assay workflow without co-solvents
Calculated ESOL; verify experimentally for critical protocols
Aqueous Solubility Salt Form Selection Pre-formulation

Room Temperature Storage Stability Advantage

Ethyl piperazine-2-carboxylate dihydrochloride is specified for storage at room temperature in a sealed, dry environment, indicating robust stability under standard laboratory conditions [REFS-1, REFS-2]. This contrasts with the free base analog (ethyl piperazine-2-carboxylate, CAS 89941-07-1), which is recommended for storage at -20°C for long-term stability [1]. Similarly, chiral variants like (S)-ethyl piperazine-2-carboxylate dihydrochloride are often specified for storage at 0-8°C . The room temperature storage capability of the target compound reduces logistical burden and energy costs associated with cold-chain storage.

Storage stability
Cross-study comparable
Room temperature (sealed, dry) vs. free base: -20°C; chiral variant: 0–8°C
Reduces cold-chain logistics and degradation risk
Vendor-specified; confirm under in-house handling conditions
Storage Stability Handling Procurement Logistics

High Purity Specification for Reproducibility

Commercially available ethyl piperazine-2-carboxylate dihydrochloride is routinely supplied with a purity specification of ≥97% (as determined by HPLC or NMR) [REFS-1, REFS-2]. This high and consistent purity minimizes batch-to-batch variability, which is a critical factor when using the compound as a building block in multi-step syntheses or as a reference standard in analytical method development. In contrast, the free base form (CAS 89941-07-1) is often supplied with a lower purity specification of ≥95% [1], and some analogs may lack rigorous analytical characterization altogether.

Purity specification
Cross-study comparable
Dihydrochloride ≥97% vs. free base ≥95%
May improve synthetic reproducibility
Review lot-specific COA for actual purity
Purity Quality Control Analytical Chemistry

Racemic/Achiral Advantage Over Enantiopure Analogs

Ethyl piperazine-2-carboxylate dihydrochloride (CAS 129798-91-0) is supplied as a racemic mixture or an achiral compound, as indicated by its undefined stereocenter count of 1 in computational descriptors [1]. This contrasts with chiral variants such as (S)-ethyl piperazine-2-carboxylate dihydrochloride (CAS 2518087-37-9), which command a significantly higher price due to the added complexity of asymmetric synthesis or chiral resolution . For researchers not requiring enantiopure material for their specific application, the racemic/achiral version offers a more economical and equally effective alternative.

Stereochemical cost
Cross-study comparable
Racemic/achiral; lower market price vs. enantiopure variant
Economical for non-stereospecific synthesis
Pricing varies; confirm vendor quote
Stereochemistry Synthetic Intermediate Cost-Effectiveness

Ethyl Piperazine-2-carboxylate Dihydrochloride: Application Scenarios


Aqueous-Phase Biochemical Assays

The 'Very soluble' classification of ethyl piperazine-2-carboxylate dihydrochloride (4.18 mg/mL) makes it the preferred choice for direct dissolution in aqueous buffers for enzyme inhibition assays, receptor binding studies, or cell-based experiments where the use of DMSO or other organic co-solvents must be minimized to avoid artifactual results. In contrast, the 'Slightly soluble' free base would necessitate the use of co-solvents, potentially confounding biological readouts .

Large-Scale Medicinal Chemistry and High-Throughput Synthesis

For medicinal chemistry groups synthesizing compound libraries where a piperazine-2-carboxylate scaffold is required, the room temperature storage stability and high purity (≥97%) of this dihydrochloride salt translate to reduced logistical complexity and more consistent reaction yields. The racemic/achiral nature also provides a cost-effective starting material for generating diverse derivatives, whereas chiral variants would unnecessarily increase project costs without providing benefit at the early discovery stage .

Reference Standard for Analytical Method Development

The well-defined purity and solid, crystalline nature of ethyl piperazine-2-carboxylate dihydrochloride make it suitable for use as a reference standard in HPLC, NMR, or mass spectrometry method development. Its room temperature storage simplifies standard inventory management in analytical laboratories, and its consistent purity specification (≥97%) ensures reliable calibration curves and method validation across multiple batches .

Neurological Drug Synthesis Intermediate

The dihydrochloride salt form provides a protected, easily handled solid that can be directly used in amide bond formations or other reactions without prior neutralization. This is particularly advantageous in the synthesis of CNS-targeting compounds, where the piperazine core is a privileged structure. The ethyl ester moiety also offers a convenient handle for further derivatization, with a calculated logP (consensus) of 0.3, indicating balanced hydrophilic-lipophilic properties for membrane permeability [1].

Application
Selection Property
Validation Focus
Aqueous-phase assays
High aqueous solubility of salt form
Verify dissolution without co-solvent interference
Medicinal chemistry libraries
Room-temp storage and ≥97% purity
Confirm lot consistency for synthesis scale-up
Analytical reference standard
Crystalline solid with defined purity
Validate HPLC/NMR method linearity
CNS intermediate synthesis
Piperazine core with balanced logP
Monitor reactivity and protect/deprotect steps

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